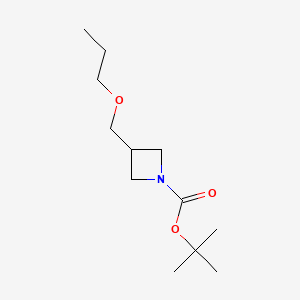
(5-Ethoxypyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Ethoxypyridin-3-yl)boronic acid” is a boronic acid derivative. Boronic acids are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases . They are used in various sensing applications, biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
Molecular Structure Analysis
Boronic acids and their corresponding boronic esters can have a trigonal planar geometry or upon reaction with a Lewis base, tetrahedral . The exact molecular structure of “(5-Ethoxypyridin-3-yl)boronic acid” would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
Boronic acids, including “(5-Ethoxypyridin-3-yl)boronic acid”, are known to react with 1,2-diols by generating a stable cyclic ester . They also play a crucial role in Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Sensing Applications
Boronic acids, including (5-Ethoxypyridin-3-yl)boronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . Boronic acids can be used to label biological molecules, providing a useful tool for studying biological systems.
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . They can be used to modify proteins, which can help in understanding protein function and structure.
Separation Technologies
Boronic acids are also used in separation technologies . They can interact with certain molecules, allowing them to be separated from a mixture. This makes boronic acids useful in fields like biochemistry and environmental science.
Development of Therapeutics
Boronic acids, including (5-Ethoxypyridin-3-yl)boronic acid, can be used in the development of therapeutics . Their ability to interact with various biological molecules makes them a valuable tool in drug design and delivery.
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This could potentially be used in the treatment of diseases like diabetes.
Safety And Hazards
Future Directions
Boronic acids are being increasingly used as building blocks in organic, organometallic, supramolecular and inorganic synthesis, as well as in catalysis and materials science . The future of boronic acid research looks promising, with potential for new catalysts and materials containing one or several trivalent boron atoms .
properties
IUPAC Name |
(5-ethoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-2-12-7-3-6(8(10)11)4-9-5-7/h3-5,10-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHVOODLUQFVRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704472 |
Source


|
| Record name | (5-Ethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethoxypyridin-3-yl)boronic acid | |
CAS RN |
1224436-34-3 |
Source


|
| Record name | (5-Ethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3H-[1,2,4]Triazepino[2,3-a]benzimidazol-4(5H)-one](/img/structure/B594684.png)






